N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzamide

Description

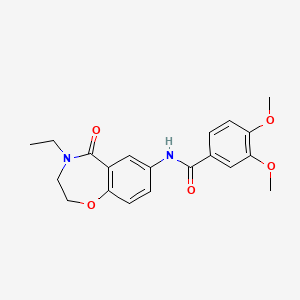

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzamide is a benzoxazepin-derived benzamide compound characterized by a 1,4-benzoxazepin core fused with a 3,4-dimethoxybenzamide moiety. The ethyl substituent at position 4 of the benzoxazepin ring and the ketone group at position 5 define its structural uniqueness.

Properties

IUPAC Name |

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-4-22-9-10-27-16-8-6-14(12-15(16)20(22)24)21-19(23)13-5-7-17(25-2)18(11-13)26-3/h5-8,11-12H,4,9-10H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVDNAYIZUJXRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Benzoxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carboxylic acid derivative under acidic or basic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

Attachment of the Benzamide Moiety: This step involves the coupling of the benzoxazepine intermediate with 3,4-dimethoxybenzoic acid or its derivatives using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions depending on the reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs in Medicinal Chemistry

(a) ADX68692 (Dimethoxybenzamide Antagonist)

- Structure : Shares the 3,4-dimethoxybenzamide group but lacks the benzoxazepin core, instead featuring a simpler aromatic scaffold.

- Activity : Identified as a potent FSHR antagonist (IC₅₀ = 47 nM) with high selectivity over luteinizing hormone receptors (LHR) .

- Key Differences : The absence of the benzoxazepin ring in ADX68692 reduces molecular complexity but may limit receptor-binding avidity compared to the target compound.

(b) BI85532 (5-Chloro-2-methoxybenzamide Derivative)

- Structure : Contains the same benzoxazepin core as the target compound but substitutes the 3,4-dimethoxy groups with 5-chloro and 2-methoxy substituents.

Agrochemical Analogs

(a) Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide)

- Structure : Features a 2,6-dimethoxybenzamide group linked to an isoxazole ring instead of a benzoxazepin.

- Activity : A cellulose biosynthesis inhibitor used as a pre-emergent herbicide.

- Comparison : The dimethoxybenzamide moiety is conserved, but the isoxazole ring in isoxaben confers herbicidal activity distinct from the benzoxazepin-based compounds .

Research Findings and Implications

- Structure-Activity Relationship (SAR): The benzoxazepin core (as in the target compound and BI85532) may enhance binding to kinase or GPCR targets due to conformational rigidity.

- Pharmacological Potential: The ethyl group on the benzoxazepin ring in the target compound could improve metabolic stability compared to ADX68692, which lacks this feature .

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 276.33 g/mol. Its structure includes a benzoxazepine core, which is known for various biological activities.

Research indicates that this compound may exhibit anti-diabetic properties. The benzoxazepine derivatives have been associated with the modulation of glucose metabolism and insulin sensitivity, making them potential candidates for treating Type 1 and Type 2 diabetes .

Key Mechanisms:

- Inhibition of Enzymes: The compound may inhibit enzymes involved in glucose production in the liver.

- Insulin Sensitization: It enhances insulin signaling pathways, improving glucose uptake in peripheral tissues.

Anticancer Activity

Recent studies have highlighted the compound's potential in oncology. It has shown promise in inducing apoptosis in cancer cells through the activation of stress pathways and inhibition of tumor growth factors. Specifically, it has been noted to affect triple-negative breast cancer (TNBC) cells by promoting cross-talk between endoplasmic reticulum (ER) stress and the MEK/ERK signaling pathway .

Case Studies and Research Findings

- Diabetes Treatment : A study demonstrated that administration of this compound in diabetic rat models led to significant reductions in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin sensitivity and reduced hepatic glucose output .

- Cancer Cell Lines : In vitro experiments on TNBC cell lines showed that treatment with this compound resulted in increased apoptosis rates. Flow cytometry analysis confirmed that the compound induces cell cycle arrest at the G1 phase and promotes apoptotic markers .

Data Table: Summary of Biological Activities

Q & A

Q. What strategies are recommended for studying the compound’s stability in biological matrices?

- Methodological Answer : Conduct stability studies in plasma, PBS, and simulated gastric fluid. Use LC-MS/MS to quantify parent compound and metabolites. Apply accelerated stability testing (40°C/75% RH) with Arrhenius modeling to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.